Compound Description: sHA 14-1 (5a) is a stable analog of the anticancer agent HA 14-1. Studies demonstrate its ability to mitigate drug resistance and synergize with various cancer therapies in leukemia cells. []
Relevance: While sHA 14-1 doesn't share the core pyrimidine structure of the target compound, its exploration as a stable analog with improved drug resistance properties highlights the importance of structural modifications for optimizing biological activity within similar research areas. Both compounds fall under the broader category of heterocyclic compounds with potential medicinal applications. Additionally, both compounds contain ester functionalities, although in different positions relative to the heterocyclic core. Further investigation into the structure-activity relationship of the target compound, ethyl 4-amino-2-[(2-{[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate, could be inspired by the success of modifying HA 14-1 to create sHA 14-1. []
Compound Description: CXL017 (5q) is a derivative of sHA 14-1, exhibiting low micromolar cytotoxicity against various hematologic and solid tumor cells. Notably, it demonstrates selective toxicity towards drug-resistant cancer cells compared to their parent cells, making it a promising candidate for treating cancers with multiple drug resistance. []
Relevance: Similar to sHA 14-1, CXL017 highlights the impact of structural variations on enhancing biological activity and overcoming drug resistance, a crucial aspect in medicinal chemistry. Though CXL017 does not share the core pyrimidine structure with the target compound, ethyl 4-amino-2-[(2-{[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate, both are classified as heterocyclic compounds with potential anticancer properties. Moreover, both compounds possess ester functionalities, albeit at different positions within their structures. []
Compound Description: This series of compounds was synthesized to investigate their potential as selective 5-HT1A serotonin receptor ligands with reduced affinity for α1-adrenoceptor subtypes. []
Relevance: This series shares the key structural feature of a substituted phenyl ring attached to the core heterocycle with the target compound, ethyl 4-amino-2-[(2-{[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate. Both the triazole series and the target compound feature a thioether linker connecting an ethylene chain to the core heterocycle. Additionally, the presence of a piperazine ring in these compounds is structurally analogous to the morpholine ring found in the target compound. This similarity suggests that the target compound might also interact with serotonin receptors, which could be an interesting avenue for further research. []
Compound Description: This series represents isomers of the 4-amino-3-[[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]thio]-5-(substituted phenyl)[1,2,4]triazoles, also aiming for selective 5-HT1A receptor ligand activity. []
Relevance: This series, being isomers of the previously mentioned triazoles, similarly highlights the impact of structural isomerism on potential 5-HT1A receptor binding affinity. Compared to ethyl 4-amino-2-[(2-{[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate, both series demonstrate how variations in the core heterocycle, linker position, and substituent arrangement can lead to diverse biological profiles within a related chemical space. []
5. 3-[[2-[4-(2-Methoxy or 2-nitrophenyl)-1-piperazinyl]ethyl]thio]-5-(substituted phenyl)[1,2,4]triazoles* Compound Description: Expanding on the previous two series, this group further explores structural diversity in pursuit of selective 5-HT1A receptor ligands. []* Relevance: This series reinforces the significance of systematic structural modifications around the triazole core and the substituted phenyl ring for optimizing receptor binding affinity. They provide further insight into the structure-activity relationship relevant to the target compound, ethyl 4-amino-2-[(2-{[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate, by demonstrating how changes in the heterocycle, linker, and substituent pattern can influence interactions with biological targets. []
Compound Description: This series of 1,4-dihydropyridine derivatives was synthesized and evaluated for anti-exudative and anti-inflammatory activities. []
Relevance: This series, despite having a dihydropyridine core compared to the pyrimidine core of the target compound, ethyl 4-amino-2-[(2-{[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate, shares a striking similarity in the substitution pattern around the core heterocycle. Notably, the presence of a (2-oxo-2-{[substituted aryl]amino}ethyl)sulfanyl side chain at the 6-position of the dihydropyridine ring mirrors the (2-{[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio substituent at the 2-position of the target compound's pyrimidine ring. This structural parallel suggests potential overlap in their biological activities and warrants further investigation. []
Compound Description: This compound, a specific derivative within the aforementioned 1,4-dihydropyridine series, exhibited particularly potent anti-inflammatory activity, surpassing several reference drugs. []
Relevance: Similar to its parent series, Compound 12 showcases the potential of the shared structural motif with the target compound, ethyl 4-amino-2-[(2-{[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate, for eliciting anti-inflammatory effects. This observation further strengthens the rationale for investigating the target compound's anti-inflammatory properties. []
Compound Description: Another noteworthy derivative from the 1,4-dihydropyridine series, Compound 16, effectively reduced induced paw edema in a rat model, highlighting its anti-inflammatory potential. []
Relevance: Like the previous compounds in this series, Compound 16 underscores the importance of the shared structural elements with the target compound, ethyl 4-amino-2-[(2-{[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate, for anti-inflammatory activity. The consistent observation of such activity within this series emphasizes the need to evaluate the target compound in similar biological assays. []
Compound Description: This 1,4-dihydropyridine analog displayed significant anti-inflammatory activity, exceeding the efficacy of several reference drugs in long-term experiments. []
Relevance: This compound strengthens the link between the structural features it shares with the target compound, ethyl 4-amino-2-[(2-{[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate, and anti-inflammatory potential. The repeated emergence of this activity within the series provides a compelling argument for exploring the target compound in relevant biological models. []
Compound Description: Demonstrating the most potent anti-inflammatory activity within the series, Compound 11 significantly reduced paw edema compared to the reference drug nimesulide. []
Relevance: This finding further supports the potential of the shared structural motif with the target compound, ethyl 4-amino-2-[(2-{[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate, for developing novel anti-inflammatory agents. The remarkable activity of Compound 11 underscores the significance of exploring the target compound's therapeutic potential in relevant biological contexts. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.